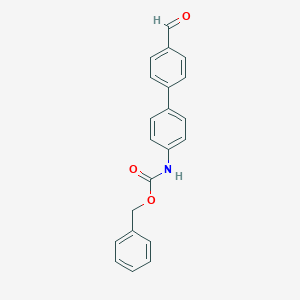

4-(Cbz-Amino)-4'-formylbiphenyl

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

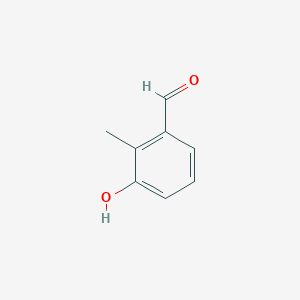

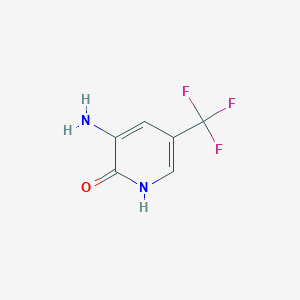

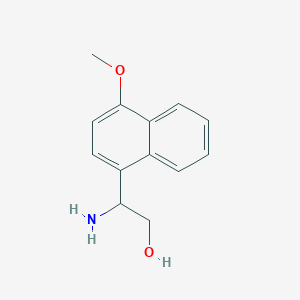

“4-(Cbz-Amino)-4’-formylbiphenyl” likely refers to a biphenyl compound with a Cbz-protected amino group and a formyl group. Cbz (or benzyloxycarbonyl) is a common protecting group used in organic synthesis, particularly for amines .

Synthesis Analysis

While specific synthesis methods for “4-(Cbz-Amino)-4’-formylbiphenyl” were not found, Cbz-protected amines can be synthesized from various amines using many methods . One such method involves the use of isocyanate intermediates, generated in situ, to react with Grignard reagents to produce the corresponding amides .

Molecular Structure Analysis

The molecular structure of “4-(Cbz-Amino)-4’-formylbiphenyl” would likely involve a biphenyl backbone with a Cbz-protected amino group and a formyl group attached. The Cbz group itself consists of a carbamate functional group attached to a benzyl group .

Chemical Reactions Analysis

Cbz-protected amines can undergo a variety of reactions. They can be deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate . They can also undergo reactions with various nucleophiles and electrophiles .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Cbz-Amino)-4’-formylbiphenyl” would depend on its specific structure. For example, a related compound, 1-BOC-4-CBZ-AMINO-PIPERIDINE, has a density of 1.2±0.1 g/cm3, a boiling point of 427.3±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .

科学的研究の応用

1. Use in Biotechnological Products and Process Engineering

- Application : The synthesis of a Cbz-aminopolyol from a Cbz-amino alcohol was achieved for the first time in a multienzymatic one-pot system .

- Method : The two-step cascade reaction consisted of the oxidation of Cbz-ethanolamine to Cbz-glycinal catalyzed by chloroperoxidase from the fungus Caldariomyces fumago and aldol addition of dihydroxyacetone phosphate to Cbz-glycinal catalyzed by rhamnulose-1-phosphate aldolase expressed as a recombinant enzyme in Escherichia coli .

- Results : While the use of soluble enzymes yielded only 23.6 % of Cbz-aminopolyol due to rapid enzyme inactivation, the use of immobilized ones permitted an almost complete consumption of Cbz-ethanolamine, reaching Cbz-aminopolyol yields of 69.1 and 71.9 % in the stirred-tank and packed-bed reactor, respectively .

2. Use in Organic Synthesis

- Application : A facile one-pot synthesis of amides from N-Alloc-, N-Boc-, and N-Cbz-protected amines has been described .

- Method : The reactions involve the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride, to react with Grignard reagents to produce the corresponding amides .

- Results : The method provides a straightforward and efficient approach to the synthesis of amides from protected amines .

3. Use in Peptide Chemistry

- Application : The Cbz protecting group is used to protect amines in the synthesis of peptides .

- Method : Cbz protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism is attack of the nucleophilic amine to the highly reactive chloroformate .

- Results : The Cbz group was introduced by Leonidas Zervas and his advisor Bergmann, spearheading the field of controlled peptide chemistry . In the 1930s, Cbz unlocked the synthesis of previously inaccessible oligopeptides .

4. Use in Organic Synthesis

- Application : Cbz-protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C .

- Method : This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .

- Results : The method provides a straightforward and efficient approach to the deprotection of Cbz-protected amines .

5. Use in Peptide Synthesis

- Application : The Cbz protecting group is used to protect amines in the synthesis of peptides .

- Method : Cbz protection is typically performed with Cbz-Cl either under Schotten-Baumann conditions (carbonate base) or with an organic base . The mechanism is attack of the nucleophilic amine to the highly reactive chloroformate .

- Results : The Cbz group was introduced by Leonidas Zervas and his advisor Bergmann, spearheading the field of controlled peptide chemistry . In the 1930s, Cbz unlocked the synthesis of previously inaccessible oligopeptides .

6. Use in Organic Synthesis

- Application : Cbz-protected amines can be readily deprotected by treatment with 2-mercaptoethanol in the presence of potassium phosphate in N,N-dimethylacetamide at 75 °C .

- Method : This nucleophilic deprotection protocol is superior to the standard hydrogenolysis or Lewis acid-mediated deprotection conditions for substrates bearing sensitive functionalities .

- Results : The method provides a straightforward and efficient approach to the deprotection of Cbz-protected amines .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

benzyl N-[4-(4-formylphenyl)phenyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17NO3/c23-14-16-6-8-18(9-7-16)19-10-12-20(13-11-19)22-21(24)25-15-17-4-2-1-3-5-17/h1-14H,15H2,(H,22,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNWRCUFWYFESLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C3=CC=C(C=C3)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70585632 |

Source

|

| Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cbz-Amino)-4'-formylbiphenyl | |

CAS RN |

939758-25-5 |

Source

|

| Record name | Benzyl (4'-formyl[1,1'-biphenyl]-4-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70585632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Iodo-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B113235.png)